Tert-butyl ((1-fluorocyclopropyl)sulfonyl)carbamate

Description

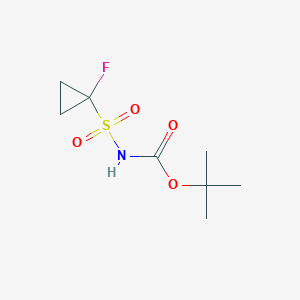

Tert-butyl ((1-fluorocyclopropyl)sulfonyl)carbamate is a specialized organic compound featuring a tert-butyl carbamate group linked to a sulfonyl-substituted fluorinated cyclopropane ring. This structure combines steric protection (via the tert-butyl group) with the electron-withdrawing properties of the sulfonyl moiety and the unique conformational strain of the fluorinated cyclopropane. Such compounds are frequently employed as intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting drugs, where the sulfonyl carbamate moiety may act as a protective group for amines or participate in prodrug activation .

Its properties and applications are inferred from structurally analogous tert-butyl carbamate derivatives, such as those documented in patent syntheses and safety data sheets (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ).

Properties

IUPAC Name |

tert-butyl N-(1-fluorocyclopropyl)sulfonylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO4S/c1-7(2,3)14-6(11)10-15(12,13)8(9)4-5-8/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXMTJSSYNZURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of tert-butyl ((1-fluorocyclopropyl)sulfonyl)carbamate with related compounds, emphasizing differences in substituents, molecular properties, and synthetic applications.

Key Comparative Insights:

Fluorine Substituents: The presence of fluorine (as in the 1-fluorocyclopropyl or 3-fluorophenyl groups) enhances metabolic stability and modulates electronic properties.

Cyclopropane vs. Larger Rings : The strained cyclopropane ring in the target compound may improve binding affinity in drug targets by enforcing rigid conformations, whereas larger rings (e.g., cyclopentyl in ) offer flexibility for accommodating bulkier substituents.

Sulfonyl Functionality : Sulfonyl-containing derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitution reactions compared to carbamates lacking this group. This property is critical in prodrug activation or covalent inhibitor design.

Molecular Weight and Solubility: The target compound’s molecular weight is likely lower than analogs with complex heterocycles (e.g., ), suggesting better bioavailability. However, the sulfonyl group may reduce solubility in nonpolar solvents compared to phenyl or pyridinyl derivatives .

Research Findings and Limitations

- Synthetic Challenges: Fluorinated cyclopropanes require specialized methods for ring closure (e.g., Simmons-Smith reactions), which are less straightforward than synthesizing non-fluorinated analogs .

- Biological Activity : While fluorinated tert-butyl carbamates are common in kinase inhibitors (e.g., ), the sulfonyl variant’s efficacy in this context remains underexplored.

- Safety Profile: Analogous compounds (e.g., ) show moderate toxicity, necessitating careful handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.